molecular formula C22H21N3O B12901448 N-(4,6-diphenylpyrimidin-2-yl)cyclopentanecarboxamide CAS No. 820961-74-8

N-(4,6-diphenylpyrimidin-2-yl)cyclopentanecarboxamide

Cat. No.: B12901448
CAS No.: 820961-74-8
M. Wt: 343.4 g/mol
InChI Key: NVVQQBAOOOCQIE-UHFFFAOYSA-N
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Description

N-(4,6-diphenylpyrimidin-2-yl)cyclopentanecarboxamide is a chemical compound with the molecular formula C22H21N3O and is a member of the 4,6-diaryl-substituted pyrimidine class . This class of compounds has demonstrated significant promise in oncological research, with studies showing high inhibitory potency against phosphoinositide 3-kinases (PI3Ks), which are critical targets in cancer therapy . Molecular docking calculations indicate that specific diaryl pyrimidine derivatives exhibit strong binding affinity towards PIK3γ, suggesting this compound could be a valuable candidate for the development of new anticancer medications . Furthermore, research into related diphenylpyrimidine structures has revealed a dual inhibitory activity against both PI3K and tubulin, positioning them as promising leads for next-generation microtubule-targeting agents in combination therapies . Beyond oncology, 4,6-diphenylpyrimidine scaffolds are also being investigated in other therapeutic areas, such as the treatment of Duchenne muscular dystrophy, acting as utrophin modulators via novel mechanisms of action . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

820961-74-8

Molecular Formula

C22H21N3O

Molecular Weight

343.4 g/mol

IUPAC Name

N-(4,6-diphenylpyrimidin-2-yl)cyclopentanecarboxamide

InChI

InChI=1S/C22H21N3O/c26-21(18-13-7-8-14-18)25-22-23-19(16-9-3-1-4-10-16)15-20(24-22)17-11-5-2-6-12-17/h1-6,9-12,15,18H,7-8,13-14H2,(H,23,24,25,26)

InChI Key

NVVQQBAOOOCQIE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C(=O)NC2=NC(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Pyrimidine Core Construction

  • The pyrimidine ring substituted at positions 4 and 6 with phenyl groups is commonly synthesized via condensation reactions involving β-diketones or β-ketoesters with amidines or guanidine derivatives.
  • For example, a typical method involves the condensation of benzoylacetone derivatives with amidines under reflux in polar solvents such as ethanol or acetic acid, yielding 4,6-diphenylpyrimidin-2-amine as a key intermediate.

Purification and Characterization

  • The intermediate is purified by recrystallization or column chromatography.
  • Characterization is performed by NMR, IR, and mass spectrometry to confirm the pyrimidine structure and substitution pattern.

Amide Bond Formation with Cyclopentanecarboxylic Acid

Activation of Cyclopentanecarboxylic Acid

  • Cyclopentanecarboxylic acid is converted into an activated form to facilitate amide bond formation.
  • Common activating agents include:
    • Carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC)
    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
    • Acid chlorides formed by reaction with thionyl chloride (SOCl2) or oxalyl chloride

Coupling Reaction

  • The activated acid derivative is reacted with 4,6-diphenylpyrimidin-2-amine in anhydrous solvents such as dichloromethane or dimethylformamide (DMF).
  • The reaction is typically carried out at room temperature or slightly elevated temperatures (25–60 °C) under inert atmosphere (nitrogen or argon) to prevent side reactions.
  • A base such as triethylamine or pyridine is added to scavenge the generated acid and drive the reaction forward.

Workup and Purification

  • After completion, the reaction mixture is quenched with water and extracted with organic solvents.
  • The crude product is purified by recrystallization or chromatographic techniques (silica gel column chromatography).
  • Final compound purity is confirmed by HPLC, NMR, and mass spectrometry.

Summary Table of Preparation Methods

Step Reagents/Conditions Solvent Temperature Notes
1 Benzoylacetone + amidine Ethanol/Acetic acid Reflux (~80-100 °C) Pyrimidine ring formation
2 Cyclopentanecarboxylic acid + DCC or SOCl2 DCM or DMF 25–60 °C Activation of acid and amide coupling
3 4,6-Diphenylpyrimidin-2-amine + activated acid DCM or DMF Room temp to 60 °C Amide bond formation
4 Workup: aqueous quench, extraction Various Ambient Purification by recrystallization or chromatography

Detailed Research Findings and Notes

  • Pyrimidine synthesis : Literature and patents on pyrimidine kinase inhibitors (e.g., WO2011110612A1) describe similar pyrimidine ring syntheses with diphenyl substitution, confirming the feasibility of the condensation approach for the 4,6-diphenylpyrimidin-2-amine intermediate.
  • Amide coupling : Standard peptide coupling chemistry is applicable here, with carbodiimide-mediated coupling being the most common and efficient method for forming the cyclopentanecarboxamide linkage.
  • Reaction optimization : Use of coupling additives such as hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can improve yields and reduce side reactions.
  • Purity and yield : Reported yields for similar pyrimidine amides range from 60% to 85%, depending on reaction conditions and purification methods.
  • Safety and handling : Reactions involving acid chlorides and carbodiimides require anhydrous conditions and proper ventilation due to the release of HCl and urea byproducts.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-diphenylpyrimidin-2-yl)cyclopentanecarboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl rings or the pyrimidine core, using reagents such as sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) and alkyl halides in aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Alkylated derivatives.

Scientific Research Applications

N-(4,6-diphenylpyrimidin-2-yl)cyclopentanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4,6-diphenylpyrimidin-2-yl)cyclopentanecarboxamide involves its interaction with molecular targets such as protein kinases. It inhibits the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of key substrates involved in cell cycle regulation and apoptosis . This inhibition can lead to the arrest of cancer cell growth and induction of programmed cell death.

Comparison with Similar Compounds

Research Implications and Limitations

While direct data on this compound are absent in the provided evidence, comparisons with analogs suggest:

  • Structural Optimization : Substituting the pyrimidine core with diphenyl groups may improve aromatic interactions and thermal stability.
  • Pharmacological Caution: The cyclopentanecarboxamide group’s role in opioid analogs (e.g., cyclopentyl fentanyl) warrants rigorous toxicity studies for non-opioid applications .

Limitations : The absence of specific data on the target compound necessitates extrapolation from structural analogs. Further experimental validation is critical.

Q & A

Q. What are the standard synthetic routes for N-(4,6-diphenylpyrimidin-2-yl)cyclopentanecarboxamide, and how are reaction conditions optimized?

The compound is synthesized via coupling reactions between cyclopentanecarboxylic acid derivatives and functionalized pyrimidine amines. A common method involves using coupling reagents like COMU (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) in dichloromethane (DCM) with N,N-diisopropylethylamine (DIEA) as a base. For example, analogous syntheses achieve yields up to 68% after purification by flash chromatography (gradient: 0–100% ethyl acetate in petroleum ether) . Optimization may include adjusting stoichiometry (1:1.2 molar ratio of acid to amine), solvent polarity, or reaction duration (e.g., overnight stirring at 22°C) .

Q. Which spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?

Key techniques include:

  • 1H/13C NMR : To verify functional groups (e.g., cyclopentane protons at δ 1.5–2.0 ppm, pyrimidine aromatic signals at δ 7.2–8.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., m/z 585.2016 [M+H]+ for a related carboxamide derivative) .
  • LC-MS : Assesses purity (>95% by UV detection at 254 nm) and identifies byproducts .

Q. How are melting points and solubility profiles determined for quality control?

Melting points are measured via capillary tube methods (e.g., 148–201°C for hydrazine-carbothioamide analogues) . Solubility is tested in solvents like DMSO, methanol, or aqueous buffers (pH 7.4) using gravimetric or UV-Vis quantification .

Advanced Research Questions

Q. What strategies resolve low yields during scale-up synthesis of this compound?

Low yields may arise from incomplete coupling or side reactions. Solutions include:

  • Reagent optimization : Switching to more efficient coupling agents (e.g., HATU instead of COMU) .
  • Purification refinement : Using preparative HPLC for polar byproducts or recrystallization in ethyl acetate/hexane mixtures .
  • Kinetic studies : Monitoring reaction progress via TLC or in situ IR to identify bottlenecks .

Q. How can computational methods predict the compound’s binding affinity to biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations are used to model interactions with targets like CDK9 kinase. For example, docking scores (ΔG ≈ −9.5 kcal/mol) and hydrogen-bonding patterns with active-site residues (e.g., Asp108, Lys48) can prioritize compounds for in vitro testing .

Q. What experimental approaches validate the compound’s mechanism of action in cellular assays?

  • Kinase inhibition assays : Measure IC50 values using fluorescence-based ATP competition assays (e.g., 0.2 µM for CDK9 inhibition) .
  • Apoptosis analysis : Flow cytometry with Annexin V/PI staining quantifies cell death in pancreatic cancer lines (e.g., MIA PaCa-2) .
  • Western blotting : Detects downstream biomarkers (e.g., cleaved PARP, phosphorylated RNA polymerase II) .

Q. How do structural modifications (e.g., pyrimidine substitution) impact biological activity?

Structure-activity relationship (SAR) studies compare analogues:

  • 4,6-Diphenylpyrimidine : Enhances π-π stacking with hydrophobic kinase pockets .
  • Cyclopentane vs. cyclohexane : Smaller ring size improves steric compatibility with target active sites (e.g., 2-fold higher potency in cyclopentane derivatives) .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported biological activity across studies?

  • Standardize assays : Use identical cell lines (e.g., PANC-1 pancreatic cells) and protocols (e.g., MTT viability assays at 48 hours) .
  • Control variables : Match solvent concentrations (e.g., ≤0.1% DMSO) and serum conditions (10% FBS) to minimize variability .
  • Validate via orthogonal methods : Confirm anti-proliferative effects with clonogenic assays or live-cell imaging .

Q. Why might crystallographic data for this compound be absent in public databases?

The compound’s flexibility (e.g., rotatable bonds in the cyclopentane-carboxamide moiety) may hinder crystal formation. Solutions include:

  • Co-crystallization : With stabilizing ligands or proteins .
  • Advanced software : Use SHELXL for refining twinned or low-resolution data .

Methodological Best Practices

Q. What purification techniques are recommended for polar byproducts in synthesis?

  • Flash chromatography : With gradients of ethyl acetate/petroleum ether (40–60%) or methanol/DCM (5–10%) .
  • Preparative HPLC : C18 columns and acetonitrile/water mobile phases (0.1% TFA modifier) .

Q. How are stability and storage conditions optimized for long-term use?

  • Lyophilization : For aqueous solutions to prevent hydrolysis.
  • Storage : −20°C in amber vials under argon to avoid photodegradation and oxidation .

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